6-Isopropoxynicotinaldehyde
Overview
Description
Scientific Research Applications
Green Synthesis Methods
A study by Zolfigol et al. (2013) outlines a green and efficient method for the preparation of pyranopyrazoles, using isonicotinic acid as a dual and biological organocatalyst. This research demonstrates the potential of nicotinic acid derivatives (closely related to 6-Isopropoxynicotinaldehyde) in catalyzing the synthesis of valuable chemical structures under environmentally friendly conditions (Zolfigol et al., 2013).
Metabolic Engineering for Chemical Production
In another study, Corynebacterium glutamicum was metabolically engineered to efficiently produce 3-hydroxypropionic acid from glucose and xylose via the glycerol pathway. This research involved the use of aldehyde dehydrogenases from various resources, highlighting the importance of aldehyde compounds in metabolic engineering for the production of value-added chemicals (Chen et al., 2017).
Advanced Organic Synthesis
Otterlo et al. (2003) utilized ruthenium-mediated isomerization and ring-closing metathesis to convert a simple substrate, including an aldehyde similar to this compound, into various benzo-fused heterocycles. This research showcases the role of aldehydes in the synthesis of complex organic molecules (Otterlo et al., 2003).
Genetic Engineering and Protein Labeling
Carrico et al. (2007) described a method for the site-specific introduction of aldehyde groups into recombinant proteins, using a short consensus sequence recognized by an enzyme. This "aldehyde tag" approach can be potentially applicable for labeling and engineering proteins with compounds like this compound for bioorthogonal conjugation and other biotechnological applications (Carrico et al., 2007).
Future Directions
Properties
IUPAC Name |
6-propan-2-yloxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9-4-3-8(6-11)5-10-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNHZEKFKMAUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660556 | |
Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-35-6 | |
Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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